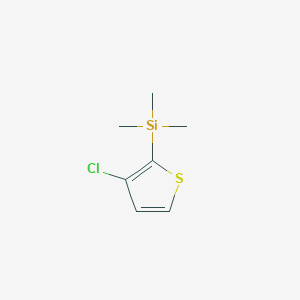

(3-Chlorothiophen-2-yl)trimethylsilane

Description

(3-Chlorothiophen-2-yl)trimethylsilane (CAS 127729-24-2, molecular formula C₇H₁₁ClSSi) is a thiophene-based organosilicon compound featuring a chlorine substituent at the 3-position of the thiophene ring and a trimethylsilyl (-Si(CH₃)₃) group at the 2-position . The thiophene ring’s electron-rich aromatic system, combined with the steric bulk of the silyl group and the electron-withdrawing chlorine, makes this compound a versatile intermediate in organic synthesis, particularly in the development of conductive polymers, agrochemicals, and pharmaceuticals. Its molecular weight is approximately 190.61 g/mol (calculated from atomic masses), and its structure is distinct due to the interplay of sulfur, chlorine, and silicon substituents.

Propriétés

Formule moléculaire |

C7H11ClSSi |

|---|---|

Poids moléculaire |

190.77 g/mol |

Nom IUPAC |

(3-chlorothiophen-2-yl)-trimethylsilane |

InChI |

InChI=1S/C7H11ClSSi/c1-10(2,3)7-6(8)4-5-9-7/h4-5H,1-3H3 |

Clé InChI |

MYECGOOHWUKLCY-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C)C1=C(C=CS1)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Trimethyl-2-thienylsilane (CAS 18245-28-8)

- Molecular Formula : C₇H₁₂SSi

- Molecular Weight : 156.32 g/mol

- Key Features : Lacks the chlorine substituent but retains the trimethylsilyl group on the thiophene ring.

- Reactivity/Applications : The absence of chlorine reduces electrophilicity, making it less reactive toward nucleophilic substitution. It is commonly used as a building block in materials science for modifying electronic properties of polymers .

(3-Chlorophenyl)trimethylsilane (CAS 4405-42-9)

- Molecular Formula : C₉H₁₃ClSi

- Molecular Weight : ~184.54 g/mol (calculated)

- Key Features : Replaces the thiophene ring with a benzene ring while retaining the 3-chloro and trimethylsilyl groups.

- Reactivity/Applications: The benzene ring’s lower electron density compared to thiophene reduces aromatic stabilization. The logP (octanol-water partition coefficient) is 2.885, indicating moderate hydrophobicity . Used in cross-coupling reactions and as a hydrophobic moiety in surfactants.

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)

- Molecular Formula : C₁₁H₂₁BO₂Si

- Molecular Weight : 224.18 g/mol

- Key Features : Contains a dioxaborolane group linked via an ethynyl spacer to the silicon atom.

- Reactivity/Applications : The boron group enables participation in Suzuki-Miyaura cross-couplings. Its synthesis involves reactions with potassium hydrogen carbonate in 1,2-dimethoxyethane at 50°C .

[1-(3,3-Dimethyloxiran-2-ylmethyl)-3,7-dimethylocta-2,6-dienyl]trimethylsilane

- Molecular Formula: Not explicitly provided (complex structure with epoxide and terpene-like chains).

- Key Features : Combines a trimethylsilyl group with an epoxide and conjugated dienes.

- Reactivity/Applications : Likely used in natural product synthesis or fragrances. Evidence suggests sensitivity to environmental conditions, as its concentration decreases under biological stress .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| (3-Chlorothiophen-2-yl)trimethylsilane | 127729-24-2 | C₇H₁₁ClSSi | 190.61 | Cl, thiophene, -Si(CH₃)₃ | Conductive polymers, intermediates |

| Trimethyl-2-thienylsilane | 18245-28-8 | C₇H₁₂SSi | 156.32 | Thiophene, -Si(CH₃)₃ | Materials science, electronics |

| (3-Chlorophenyl)trimethylsilane | 4405-42-9 | C₉H₁₃ClSi | 184.54 | Cl, benzene, -Si(CH₃)₃ | Organometallic synthesis, surfactants |

| Trimethyl(dioxaborolane-ethynyl)silane | 159087-46-4 | C₁₁H₂₁BO₂Si | 224.18 | Dioxaborolane, ethynyl, -Si(CH₃)₃ | Cross-coupling reactions |

Reactivity and Stability

- Electronic Effects : The thiophene ring in the target compound enhances electron density compared to benzene, favoring electrophilic substitution at the 5-position (para to chlorine) .

- Steric Effects : The trimethylsilyl group hinders reactions at the 2-position, making it a useful protecting group in multistep syntheses.

- Hydrolysis Sensitivity : Silicon-chlorine bonds (absent here) are typically labile, but the C-Si bond in these compounds is stable under mild conditions. However, the chlorine on the thiophene may facilitate nucleophilic aromatic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.